Cas no 1412958-13-4 (6-cyclopentyl-2-cyclopropylpyrimidin-4-ol)

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative characterized by its unique cyclopentyl and cyclopropyl substituents, which contribute to its structural diversity and potential reactivity. This compound is of interest in medicinal chemistry and organic synthesis due to its heterocyclic framework, which can serve as a versatile intermediate for further functionalization. The presence of the hydroxyl group at the 4-position enhances its ability to participate in hydrogen bonding and metal coordination, making it useful in catalyst design or ligand development. Its stability under standard conditions and well-defined crystalline properties facilitate handling and characterization in research applications. Further studies may explore its utility in pharmaceutical or agrochemical contexts.
6-cyclopentyl-2-cyclopropylpyrimidin-4-ol structure
1412958-13-4 structure
Product Name:6-cyclopentyl-2-cyclopropylpyrimidin-4-ol
CAS No:1412958-13-4
MF:C12H16N2O
MW:204.268242835999
CID:5575718
Update Time:2025-06-11

6-cyclopentyl-2-cyclopropylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-6-cyclopentyl-4-hydroxypyrimidine
    • 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol
    • 4(3H)-Pyrimidinone, 6-cyclopentyl-2-cyclopropyl-
    • Inchi: 1S/C12H16N2O/c15-11-7-10(8-3-1-2-4-8)13-12(14-11)9-5-6-9/h7-9H,1-6H2,(H,13,14,15)
    • InChI Key: VRZROZSRAQHMGY-UHFFFAOYSA-N
    • SMILES: C1(C2CC2)=NC(C2CCCC2)=CC(=O)N1

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 332.8±25.0 °C(Predicted)
  • pka: 9.75±0.50(Predicted)

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Additional information on 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol

Introduction to 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol (CAS No. 1412958-13-4)

6-cyclopentyl-2-cyclopropylpyrimidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 1412958-13-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyrimidine core, which is a pivotal scaffold in the development of various therapeutic agents due to its structural versatility and biological relevance. The presence of both cyclopentyl and cyclopropyl substituents on the pyrimidine ring imparts unique electronic and steric properties, making this compound a subject of intense interest for drug discovery initiatives.

The structure of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol exhibits a fused bicyclic system, where the pyrimidine ring is appended with two distinct cyclic aliphatic groups. This architectural configuration not only influences its physicochemical properties but also dictates its potential interactions with biological targets. The cyclopentyl moiety, characterized by its rigid five-membered carbon ring, contributes to steric hindrance and may enhance binding affinity to specific protein receptors. Conversely, the cyclopropyl group, with its smaller three-membered ring, introduces localized strain that can modulate electronic distributions across the molecule.

In recent years, there has been growing attention on pyrimidine derivatives as pharmacophores in the treatment of various diseases, including oncological disorders, infectious diseases, and metabolic conditions. The synthesis of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol has been explored through multiple methodologies, with emphasis on efficient and scalable routes that preserve the integrity of the cyclic substituents. Modern synthetic approaches often leverage transition metal catalysis or organometallic reagents to construct the desired framework with high precision.

One of the most compelling aspects of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol is its potential as a lead compound in medicinal chemistry. Its pyrimidine core is a well-documented motif in drug design, particularly for kinase inhibitors and nucleoside analogs. The unique combination of cyclopentyl and cyclopropyl groups may confer selective binding properties, allowing for targeted action against specific disease-causing pathways. Preliminary computational studies suggest that this compound exhibits favorable interactions with enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory responses and cancer progression.

Current research endeavors are focused on elucidating the pharmacological profile of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol through in vitro and in vivo assays. These studies aim to validate its biological activity and identify potential therapeutic applications. For instance, investigations into its inhibitory effects on JAK2 have shown promising results in preclinical models, indicating its utility in addressing conditions like rheumatoid arthritis or myeloproliferative neoplasms. Additionally, structural modifications derived from this scaffold could yield novel analogs with enhanced efficacy or reduced toxicity.

The synthetic accessibility of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol is another critical factor driving its adoption in drug development pipelines. Researchers have developed concise synthetic routes that involve key steps such as cyclization reactions, functional group transformations, and regioselective substitutions. These methodologies not only facilitate laboratory-scale production but also hold promise for industrial-scale synthesis if optimized further. Advances in flow chemistry have also enabled continuous manufacturing processes for such heterocyclic compounds, improving yield and purity metrics.

In the context of modern drug discovery, 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol exemplifies how structural complexity can be leveraged to achieve therapeutic benefits. Its molecular design allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Computational modeling techniques like molecular docking and molecular dynamics simulations are being employed to predict binding affinities and optimize interactions with biological targets. Such computational strategies complement experimental efforts by providing rapid screening platforms for candidate compounds.

The role of 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol in medicinal chemistry is further underscored by its potential as an intermediate in more complex drug molecules. By serving as a building block, this compound can be incorporated into larger scaffolds designed to enhance pharmacological activity or overcome resistance mechanisms. For example, appending additional pharmacophoric groups to the pyrimidine core could expand its therapeutic spectrum or improve selectivity over existing treatments.

As pharmaceutical research progresses into more sophisticated molecular architectures, compounds like 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol will continue to play a pivotal role in shaping future therapeutics. The integration of cutting-edge synthetic methods with advanced computational tools ensures that such molecules can be rapidly translated from laboratory discoveries to clinical applications. Collaborative efforts between academia and industry are essential to accelerate this translational process while maintaining rigorous standards for safety and efficacy.

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